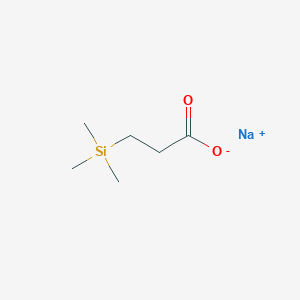
2-(Cyanomethyl)isoquinolin-2-ium chloride
Overview
Description
2-(Cyanomethyl)isoquinolin-2-ium chloride is a useful research compound. Its molecular formula is C11H9ClN2 and its molecular weight is 204.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Cyanomethyl)isoquinolin-2-ium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyanomethyl)isoquinolin-2-ium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-(Cyanomethyl)isoquinolin-2-ium chloride is used in synthesizing dihydropyrrolo[2,1-a]isoquinolines and dihydropyrrolo[2,1-a]isoquinolines, demonstrating its utility in heterocyclic compound synthesis (Kutsuma, Sekine, Hujiyama, & Kobayashi, 1972).
Palladium-Catalyzed Tandem Reactions
It's involved in palladium-catalyzed tandem reactions with arylboronic acids in water, highlighting its role in environmentally benign synthesis of diverse isoquinolines (Hu et al., 2017).
Potential Pro-Drug System
Studies suggest its role in synthesizing substituted isoquinolin-1-ones, which are components of a potential bioreductively activated pro-drug system targeting hypoxic solid tumors (Berry, Watson, Whish, & Threadgill, 1997).
Cyclization of Diethyl(2-iodoaryl)malonates
It plays a role in the synthesis of substituted isoquinolin-1(2H)-ones, showcasing its utility in complex organic syntheses involving palladium-catalyzed carbonylation-decarboxylation processes (Zheng & Alper, 2008).
Formation of Indeno[1,2-c]isoquinolines
It is utilized in transforming trans-4-carboxy-3,4-dihydro-3-phenyl-1(2H)-isoquinolones to indeno[1,2-c]isoquinolines, important in anticancer drug development (Xiao & Cushman, 2005).
Formation of Isoquinolin-1(2H)-ones
The reaction of 2-(cyanomethyl)benzoic acid with various amines leads to the formation of isoquinolin-1(2H)-ones, indicating its versatility in chemical reactions (Potikha, Gutsul, Kovtunenko, & Tolmachev, 2010).
Modular Isoquinoline Synthesis
It's used in a four-component coupling procedure for the synthesis of substituted isoquinolines, underlining its significance in modular synthesis strategies (Pilgrim et al., 2013).
Nonlinear Optical Study
In the field of optics, its derivatives, such as 1-(carboxymethyl)-8-hydroxyquinolin-1-ium chloride, have been studied for their nonlinear optical properties, indicating potential applications in optical devices (Zidan, Arfan, & Allahham, 2016).
Cerium(III)-Catalyzed Cyclizations
It's involved in Cerium(III)-catalyzed cyclizations to yield benzo[a]quinolizines, showing its application in the synthesis of complex heterocycles (Vincze et al., 2004).
Synthesis of 3-(Trifluoromethyl)-2H-imidazo[5,1-a]isoquinolinium Chloride Derivatives
These derivatives have been synthesized and studied for their photophysical properties, suggesting applications in developing fluorescent molecular probes (Rahmani et al., 2017).
properties
IUPAC Name |
2-isoquinolin-2-ium-2-ylacetonitrile;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N2.ClH/c12-6-8-13-7-5-10-3-1-2-4-11(10)9-13;/h1-5,7,9H,8H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREHMOGJEYQRIO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CC#N.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506901 | |
| Record name | 2-(Cyanomethyl)isoquinolin-2-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyanomethyl)isoquinolin-2-ium chloride | |
CAS RN |
78572-49-3 | |
| Record name | NSC296125 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296125 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Cyanomethyl)isoquinolin-2-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium bromide](/img/structure/B7778538.png)











